molecular formula C23H28FN3O3 B2534747 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide CAS No. 941928-77-4

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide

Cat. No.: B2534747
CAS No.: 941928-77-4
M. Wt: 413.493
InChI Key: IDZHQKATGIGOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H28FN3O3 and its molecular weight is 413.493. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) . It suppresses the expression of genes involved in cell apoptosis, thereby maintaining the proliferative state of cancer cells .

Mode of Action

The compound operates based on the mechanism of induced proximity . It is a bifunctional molecule designed to connect BCL6 with a transcriptional activator . One end of the molecule binds to BCL6, while the other end binds to the transcriptional activator BRD4 . This forms a complex with BCL6 and BRD4, where the presence of BRD4 strongly activates the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .

Biochemical Pathways

The compound affects the apoptosis pathway . By forming a complex with BCL6 and BRD4, it reactivates the genes involved in apoptosis that were previously silenced by BCL6 . This leads to the activation of the apoptosis pathway, resulting in the death of cancer cells .

Pharmacokinetics

The compound’s ability to induce proximity between BCL6 and BRD4 could potentially enhance its bioavailability, especially in the treatment of large tumors with poor vascularization .

Result of Action

The compound effectively kills DLBCL cells expressing BCL6 in vitro, including those resistant to chemotherapy and those with TP53 mutations . It upregulates the expression of hundreds of genes, many of which are known targets of BCL6 . In addition to promoting apoptosis, the compound also downregulates the expression of the well-known oncogene MYC .

Action Environment

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-30-21-4-2-3-17(15-21)9-12-25-23(29)18-10-13-27(14-11-18)16-22(28)26-20-7-5-19(24)6-8-20/h2-8,15,18H,9-14,16H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZHQKATGIGOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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